1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
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Overview
Description
1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and thiophene rings, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include sulfur, halogenated compounds, and various catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with biological pathways.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine include other thiazole derivatives, thiophene-containing compounds, and piperazine-based molecules. Examples include:
- 2-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-4-(thiophen-2-yl)thiazole
- 2-(4-(2,5-Dimethylphenyl)sulfonyl)piperazine
- 4-(Thiophen-2-yl)thiazole derivatives
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of both thiazole and thiophene rings, along with the piperazine moiety, provides a versatile scaffold for chemical modifications and potential applications. This combination of features may result in unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S3/c1-15-5-6-16(2)19(12-15)28(24,25)23-9-7-22(8-10-23)13-20-21-17(14-27-20)18-4-3-11-26-18/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPTUMWXNOIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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